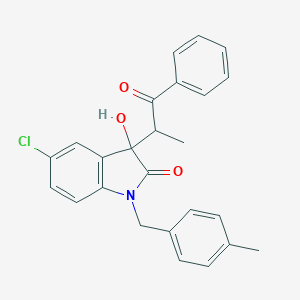
5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one is a chemical compound that has gained significant attention in recent years. It is a member of the indole family of compounds, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one is not fully understood. However, it is thought to act by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. This inhibition leads to the accumulation of DNA damage, which ultimately results in cell death.
Biochemical and Physiological Effects:
In addition to its anticancer activity, 5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one has been found to have other biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant activity, as well as the ability to inhibit angiogenesis, the process by which new blood vessels are formed.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one in lab experiments is its potent anticancer activity. This makes it a promising candidate for further development as an anticancer agent. However, one limitation is its complex synthesis method, which may make it difficult to produce in large quantities.
Orientations Futures
There are several future directions for research on 5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one. One area of interest is the development of analogs with improved pharmacological properties, such as increased potency and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent for other diseases besides cancer. Finally, research on the synthesis method of this compound may lead to the development of more efficient and cost-effective methods for producing it.
In conclusion, 5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one is a promising compound with potent anticancer activity. Further research is needed to fully understand its mechanism of action and potential as a therapeutic agent for other diseases. The complex synthesis method and limitations in lab experiments make it a challenging compound to work with, but the potential benefits make it a worthwhile area of research.
Méthodes De Synthèse
The synthesis of 5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one is a complex process that involves several steps. The first step is the synthesis of 4-methylbenzyl chloride, which is then reacted with 3-hydroxyindole-2-one to form 4-methylbenzyl-3-hydroxyindole-2-one. This intermediate is then reacted with 1-(1-phenylpropan-2-yl)-1H-indole-2,3-dione to form the final product.
Applications De Recherche Scientifique
Research on 5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one has primarily focused on its potential as an anticancer agent. Studies have shown that this compound has potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been found to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle of cancer cells.
Propriétés
Nom du produit |
5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one |
|---|---|
Formule moléculaire |
C25H22ClNO3 |
Poids moléculaire |
419.9 g/mol |
Nom IUPAC |
5-chloro-3-hydroxy-1-[(4-methylphenyl)methyl]-3-(1-oxo-1-phenylpropan-2-yl)indol-2-one |
InChI |
InChI=1S/C25H22ClNO3/c1-16-8-10-18(11-9-16)15-27-22-13-12-20(26)14-21(22)25(30,24(27)29)17(2)23(28)19-6-4-3-5-7-19/h3-14,17,30H,15H2,1-2H3 |
Clé InChI |
CGFKVWYQIACLEN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)C(C2=O)(C(C)C(=O)C4=CC=CC=C4)O |
SMILES canonique |
CC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)C(C2=O)(C(C)C(=O)C4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-chloro-3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272090.png)
![5-chloro-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272091.png)
![5-chloro-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272092.png)
![5-chloro-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272093.png)

![5-chloro-3-hydroxy-1-methyl-3-[2-(naphthalen-1-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272095.png)
![3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-5-chloro-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272096.png)
![5-chloro-3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272100.png)
![3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-5-chloro-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272107.png)
![5-chloro-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272108.png)
![5-chloro-3-[2-(2,4-dimethyl-3-furyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272110.png)
![5-chloro-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272112.png)
![5-chloro-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272113.png)
![5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272114.png)